1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide
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Overview
Description
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
Attachment of the benzimidazole to the piperidine ring: This step involves the formation of a carboxamide linkage, often through the reaction of the benzimidazole derivative with a piperidine carboxylic acid derivative under dehydrating conditions.
Introduction of the tetrazole group: The tetrazole moiety can be introduced via a cycloaddition reaction involving an azide and a nitrile derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions: 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide or thiols.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. The tetrazole group may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and omeprazole share the benzimidazole core structure and exhibit similar biological activities.
Tetrazole-containing compounds: Losartan and valsartan are examples of tetrazole-containing drugs used in hypertension treatment.
Uniqueness: 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide is unique due to its combination of benzimidazole and tetrazole moieties linked through a piperidine ring. This unique structure allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-[4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c30-21(23-16-5-7-17(8-6-16)29-14-22-26-27-29)15-9-11-28(12-10-15)13-20-24-18-3-1-2-4-19(18)25-20/h1-8,14-15H,9-13H2,(H,23,30)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEUJAYXHGGJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)CC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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